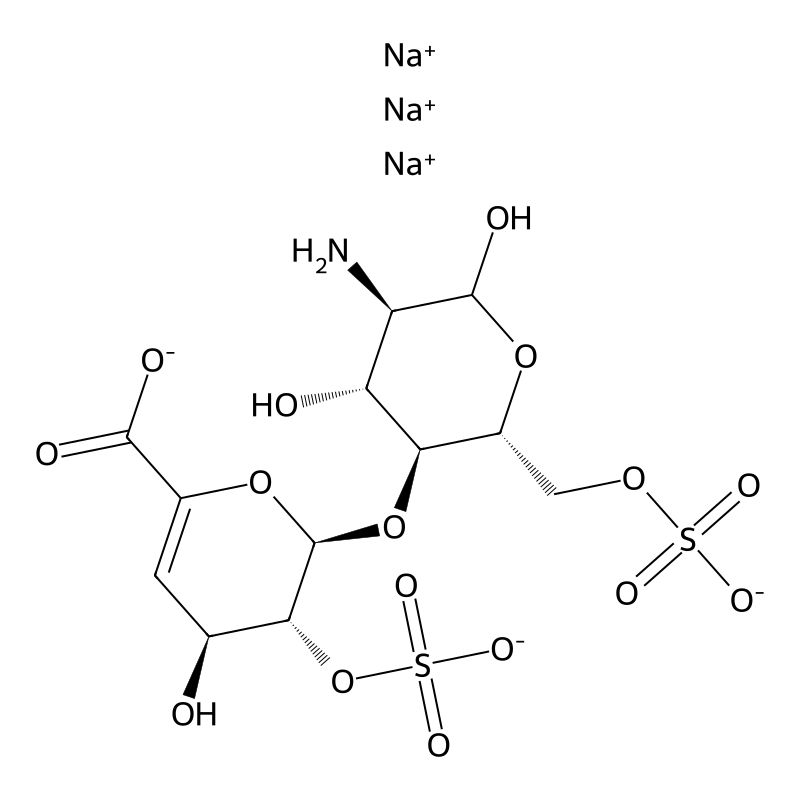

trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Heparin disaccharide I-H sodium salt is a small molecule derived from the breakdown of heparan sulfate and heparin, larger glycosaminoglycans found in the body []. Due to its specific structure, heparin disaccharide I-H sodium salt holds potential for various applications in scientific research. Here's a breakdown of two promising areas:

Inducing Liquid-Liquid Phase Separation (LLPS)

Heparin disaccharide I-H sodium salt exhibits unique properties that make it useful for studying LLPS. Unlike other commonly used inducers, it is negatively charged, bivalent (can bind to two sites), and lacks the hydrophobic nature associated with naphthalene []. Researchers can leverage these characteristics to explore LLPS in biological systems and understand how it influences cellular processes.

The compound trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic molecule with multiple functional groups and stereocenters. It is characterized by its trisodium salt form, which suggests high solubility in water and potential applications in biological systems. The presence of amino, hydroxyl, and sulfonate groups indicates that this compound may exhibit significant reactivity and biological activity.

The chemical behavior of this compound can be analyzed through various reactions:

- Dissociation in Water: When dissolved in water, trisodium salts typically dissociate into sodium ions and the corresponding anionic species. For example:where represents the anionic part of the compound.

- Acid-Base Reactions: The hydroxyl groups can participate in acid-base reactions, potentially acting as weak acids or bases depending on the pH of the solution.

- Redox Reactions: The amino group can undergo oxidation or reduction reactions, which may be relevant in biochemical pathways.

Trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate may exhibit various biological activities due to its structural features:

- Antimicrobial Activity: Compounds with sulfonate and amino groups often show antimicrobial properties.

- Enzyme Inhibition: The presence of hydroxyl and carboxyl groups may allow the compound to interact with enzymes, potentially acting as an inhibitor or modulator.

- Cell Signaling: Similar compounds have been implicated in cellular signaling pathways due to their ability to interact with receptors or other biomolecules.

The synthesis of trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate can be approached through several methods:

- Chemical Synthesis: Utilizing starting materials that contain the requisite functional groups. This may involve multi-step organic synthesis techniques such as:

- Protection and deprotection of functional groups.

- Selective oxidation or reduction.

- Coupling reactions to build the complex structure.

- Biotechnological Methods: Enzymatic synthesis using specific enzymes that can catalyze reactions leading to the formation of the desired compound.

This comparison highlights the unique complexity and potential multifunctionality of trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate compared to simpler compounds like trisodium citrate and trisodium phosphate.

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Protein Binding Studies: Investigating how the compound interacts with proteins can reveal its mechanism of action.

- Cell Culture Experiments: Assessing cytotoxicity and biological effects on various cell lines.

- Metabolic Pathway Analysis: Understanding how this compound is metabolized within organisms can provide insights into its efficacy and safety.

Similar Compounds

Several compounds share structural similarities with trisodium (2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate:

- Trisodium Citrate: Used as a food additive and buffering agent; less complex but shares sodium and organic acid characteristics.

- Trisodium Phosphate: A cleaning agent; simpler structure but similar ionic properties.

- Amino Acids with Sulfonate Groups: Such as taurine; share biological activity but differ in complexity.

Comparison TableCompound Name Structural Features

Dates

Last modified: 04-14-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound Name | Structural Features |

Dates

Last modified: 04-14-2024

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|